molecular formula C5H13NO2 B13508474 (3R)-5-aminopentane-1,3-diol

(3R)-5-aminopentane-1,3-diol

Cat. No.: B13508474
M. Wt: 119.16 g/mol
InChI Key: IDCGPHOIPHBNTF-RXMQYKEDSA-N
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Description

(3R)-5-aminopentane-1,3-diol is an organic compound with the molecular formula C5H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-aminopentane-1,3-diol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the catalytic hydrogenation of 5-aminopentane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction processes can be optimized to produce the desired (3R)-enantiomer with high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of 5-aminopentane-1,3-dione or corresponding aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3R)-5-aminopentane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3R)-5-aminopentane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biochemical effects.

Molecular Targets and Pathways:

    Enzymes: It can act as a substrate for aminotransferases or dehydrogenases, leading to the formation of various metabolites.

    Receptors: The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

(3R)-5-aminopentane-1,3-diol can be compared with other similar compounds such as:

    (3S)-5-aminopentane-1,3-diol: The enantiomer of the compound, which has different biological activity and properties.

    5-aminopentane-1,3-dione: A related compound that can be used as a precursor in the synthesis of this compound.

    5-aminopentanol: A structurally similar compound with different functional groups and reactivity.

The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(3R)-5-aminopentane-1,3-diol

InChI

InChI=1S/C5H13NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-4,6H2/t5-/m1/s1

InChI Key

IDCGPHOIPHBNTF-RXMQYKEDSA-N

Isomeric SMILES

C(CN)[C@H](CCO)O

Canonical SMILES

C(CN)C(CCO)O

Origin of Product

United States

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